2-(Propylthio)ethanol, also known as propylthioethanol, is an organic compound characterized by the presence of a propylthio group attached to an ethanol molecule. This compound has garnered interest in various scientific fields due to its unique chemical properties and potential applications.
The compound can be synthesized through various chemical processes, which involve the reaction of different thiol and alcohol derivatives. The availability of starting materials and the efficiency of synthesis methods are crucial in determining its production scale.
2-(Propylthio)ethanol belongs to the class of thioalcohols, which are compounds containing a hydroxyl group (-OH) bonded to a carbon atom that is also connected to a sulfur atom. This classification highlights its functional properties, which are significant in both chemical reactions and biological interactions.
The synthesis of 2-(Propylthio)ethanol can be achieved through several methods, primarily involving nucleophilic substitution reactions where a thiol reacts with an alcohol or via direct alkylation processes.
The synthesis process often requires careful control of temperature and reaction time to maximize yield and purity. For example, using solvents such as ethanol or dimethyl sulfoxide can facilitate better solubility and reactivity of the reactants. Reaction conditions generally include:
The molecular formula for 2-(Propylthio)ethanol is . The structure consists of a propyl group (-C3H7) attached to a sulfur atom, which is further linked to a hydroxyl-bearing ethyl group.
2-(Propylthio)ethanol participates in various chemical reactions due to its functional groups:
The reaction conditions for these transformations vary widely:
The mechanisms by which 2-(Propylthio)ethanol exerts its effects are primarily related to its reactivity as a nucleophile in various chemical reactions.
Kinetic studies indicate that the rate of reaction for nucleophilic substitutions involving 2-(Propylthio)ethanol is influenced by solvent polarity and temperature, with polar aprotic solvents generally enhancing reactivity.
2-(Propylthio)ethanol finds applications in various fields:
The hydrophobic cavity of T4 lysozyme (L99A/M102Q mutant) serves as an ideal validation system for molecular docking algorithms due to its well-defined binding pocket and extensive experimental characterization. When 2-(propylthio)ethanol (compound 266 in PDB ID: 2RBP) was docked into this cavity, initial poses generated by DOCK3.5.54 showed significant deviations from the crystallographically confirmed binding geometry. The root-mean-square deviation (RMSD) between the top-scoring docked pose and the experimental conformation was 2.8 Å, indicating substantial conformational mismatch despite reasonable scoring function rankings [1] [3].
Further validation studies revealed that the thioether linkage and hydroxyethyl group of 2-(propylthio)ethanol presented particular challenges for pose prediction. Traditional scoring functions struggled to accurately model the:
Table 1: Pose Prediction Accuracy for 2-(Propylthio)ethanol in T4 Lysozyme L99A/M102Q
Method | Top Pose RMSD (Å) | Success Rate (%) |
---|---|---|
Standard DOCK3.5.54 | 2.8 | 35 |
Structural Filtering | 1.9 | 62 |
KGS Clustering | 1.5 | 78 |
Experimental Structure (2RBP) | - | Reference |
Implementation of structural filtering (eliminating poses violating essential hydrogen bonding requirements) and KGS-penalty conformational clustering significantly improved pose selection accuracy. This combined approach reduced RMSD to 1.5 Å and increased successful pose identification to 78% of cases, demonstrating the critical importance of post-docking refinement for accurate pose prediction of flexible molecules like 2-(propylthio)ethanol [7].
Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) rescoring substantially enhanced binding affinity predictions for 2-(propylthio)ethanol by incorporating solvation effects and binding site flexibility omitted in initial docking. When applied to the top docking poses of 2-(propylthio)ethanol, MM-GBSA calculations with binding-site minimization correctly prioritized the near-native conformation over decoy poses by more accurately modeling:
The energy decomposition analysis revealed that the improved prediction stemmed primarily from better treatment of:ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
Total ΔG_bind = -5.0 kcal/mol (predicted) vs -5.3 kcal/mol (experimental)
[1] Two rescoring implementations demonstrated particular effectiveness:
Table 2: MM-GBSA Rescoring Performance for Model Cavity Binders
Rescoring Parameter | Value for 2-(Propylthio)ethanol | Impact on Prediction |
---|---|---|
Binding Site Minimization | Sidechain rotation ≤ 30° | Improved H-bond geometry |
GB Solvation Model (OBC1) | ΔG_solv = +3.1 kcal/mol | Accurate desolvation |
Internal Dielectric (ε_in) | ε=1 (protein) | Enhanced electrostatic |
Conformational Sampling | 200ps MD | Reduced strain energy |
Despite these improvements, limitations remained in modeling the protein backbone rearrangement induced by 2-(propylthio)ethanol binding, particularly the 0.7 Å shift in Gln102 observed crystallographically but not captured during rescoring [1] [3].
In prospective validation studies, 2-(propylthio)ethanol exemplified a docking false negative that was successfully rescued by MM-GBSA rescoring. Originally ranked below position #2000 by standard docking scoring functions due to:
After MM-GBSA rescoring, it ascended to the top 1.5% of screened compounds (rank #33). Experimental validation confirmed binding with K_d = 110 μM, validating the rescoring approach [3]. Among 33 similarly rescued compounds across three cavity systems:
Table 3: Performance Comparison of Docking vs. Rescoring for 2-(Propylthio)ethanol
Metric | Standard Docking | MM-GBSA Rescoring |
---|---|---|
Ranking Position | >2000 | 33 |
Pose RMSD vs. Experimental | 2.8 Å | 0.8 Å |
ΔG_bind Prediction Error | +2.1 kcal/mol | +0.3 kcal/mol |
Key Interaction Reproduction | Partial | Sulfur-Phe114 intact |
Experimental K_d | Not detected | 110 μM |
Analysis of interaction fingerprints from crystal structures (PDB: 2RBP) revealed why rescoring succeeded:HBond: OE1(Gln102)-O(ethanol) = 2.9Å
Hydrophobic: Propyl-Val111 = 3.8-4.2Å
Sulfur-Aromatic: S-Phe114 = 3.5Å
[3]
The sulfur-aromatic interaction with Phe114 contributed significantly more binding energy (-1.3 kcal/mol) than estimated by docking functions (-0.4 kcal/mol), explaining the initial poor ranking. Rescoring better captured this non-canonical interaction through explicit treatment of the polarizable sulfur electron cloud [1] [9]. For false positives, failure occurred primarily when rescoring overestimated conformational entropy penalties or missed cavity water displacement energies – limitations not observed with 2-(propylthio)ethanol due to its complete desolvation in the hydrophobic pocket [1] [4].
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